2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h1-10H,12H2,(H,20,23)(H,21,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELRPFNGAHKGI-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the anilino group: This can be achieved by reacting aniline with a suitable electrophile.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.
Formation of the phenoxyacetic acid moiety: This can be synthesized by reacting phenol with chloroacetic acid under basic conditions.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Pathways: Involvement in metabolic or signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Substituent Impact :
- Methoxy groups (as in ) introduce steric hindrance and moderate electron-donating effects, affecting conformational flexibility and intermolecular interactions.
- Halogens (e.g., chlorine in ) improve membrane permeability and may engage in halogen bonding with target proteins.
Isomerism and Stereochemical Effects
The (Z)-configuration of the target compound distinguishes it from (E)-isomers like the ethoxycarbonyl derivative in . Key differences include:
- Biological Activity: (E)-configured analogs may display altered binding affinities. For example, (E)-isomers of similar enones show higher inhibition of cyclooxygenase-2 (COX-2) in NSAID analogs .
Pharmacological Comparisons
While direct data for the target compound are unavailable, structurally related phenoxyacetic acid derivatives exhibit diverse activities:
Target Compound Hypotheses :
- The cyano group may enhance selectivity for kinase targets (e.g., VEGF or EGFR) compared to non-cyano analogs.
- The phenoxyacetic acid moiety could confer NSAID-like anti-inflammatory effects, though ulcerogenic risks (common to many acetic acid derivatives) require evaluation .
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility compared to ester derivatives (e.g., ethyl esters in ).
- Crystallinity : Intramolecular hydrogen bonds (e.g., N–H⋯O in ) and planar aromatic systems likely enhance crystallinity, impacting formulation stability.
- pKa : The acetic acid moiety is expected to have a pKa ~2.5–3.0, similar to diclofenac (pKa 4.0), facilitating ionization in physiological environments .
Biological Activity
2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid (CAS No. 1054388-54-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
- Molecular Formula : C₁₈H₁₄N₂O₄
- Molecular Weight : 322.32 g/mol
- Structure : The compound features an aniline group, a cyano group, and a phenoxy acetic acid moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain. The compound's structure suggests it may interact with the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study evaluating phenoxy acetic acid derivatives, the tested compounds showed:
- Inhibition of Paw Thickness : Up to 63.35% reduction in inflammation.
- Reduction of TNF-α Levels : Decreased by approximately 61.04%.
- PGE-2 Inhibition : Reduced by 60.58% .
These results demonstrate the compound's potential as an anti-inflammatory agent without causing significant gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Analgesic Properties
The analgesic effects were assessed through various in vivo models where the compound demonstrated notable pain-relieving properties. The mechanism involves modulation of pain pathways through COX inhibition and possibly other pathways yet to be fully elucidated.
Study on COX Inhibition
A detailed study evaluated several phenoxy acetic acid derivatives for their COX inhibitory activities:
- IC₅₀ Values : Compounds similar to the target compound displayed IC₅₀ values ranging from 0.06 μM to 0.97 μM against COX-2, indicating potent inhibitory effects compared to reference drugs like mefenamic acid (IC₅₀ = 1.98 μM) .
| Compound | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| 2-[2-(Z)-Anilino] | 0.06 | High |
| Mefenamic Acid | 1.98 | Moderate |
| Celecoxib | 0.05 | High |
This data suggests that the compound could be more effective than existing NSAIDs in treating inflammatory conditions.
Toxicological Profile
Assessments of renal and hepatic functions indicated that the compound exhibits a favorable safety profile with no significant toxicity observed at therapeutic doses. Parameters such as liver enzymes (AST and ALT) and kidney indicators (creatinine and urea) remained within normal ranges during toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
